molecular formula C23H14ClF4N3O2 B2606191 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 932321-41-0

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2606191
CAS No.: 932321-41-0
M. Wt: 475.83
InChI Key: VVSFWNXHHAASDK-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor predominantly expressed on macrophages and other mononuclear phagocytes. The signaling axis of CSF1 and its receptor, CSF1R, is critical for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs) , which are often polarized towards a pro-tumorigenic (M2) phenotype in the tumor microenvironment. By selectively targeting CSF1R, this compound effectively blocks this signaling pathway, leading to the depletion of immunosuppressive TAMs. This mechanism makes it a valuable research tool for investigating the role of TAMs in cancer progression, metastasis, and resistance to therapy. Its primary research value lies in the field of immuno-oncology, where it is used to explore combination strategies that enhance the efficacy of checkpoint inhibitors and other immunotherapies by reprogramming the tumor microenvironment. Preclinical studies utilizing this inhibitor have demonstrated its potential to suppress tumor growth and improve anti-tumor immune responses in model systems , providing a critical proof-of-concept for targeting the CSF1/CSF1R axis as a therapeutic strategy.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF4N3O2/c24-13-9-10-19-15(11-13)21(14-5-1-3-7-17(14)25)30-22(33)31(19)12-20(32)29-18-8-4-2-6-16(18)23(26,27)28/h1-11H,12H2,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSFWNXHHAASDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro groups can be introduced through electrophilic aromatic substitution reactions using reagents such as chlorine and fluorine sources.

    Acylation Reaction: The final step involves the acylation of the quinazolinone core with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C19H15ClF3N3O
  • Molecular Weight : 393.79 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The quinazoline moiety is known to inhibit various kinases involved in cancer progression. For instance, studies have shown that derivatives of quinazoline can effectively target the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Quinazoline derivatives are reported to possess activity against a range of bacteria and fungi. The presence of halogen atoms, such as chlorine and fluorine, enhances the lipophilicity and biological activity of these compounds.

Neurological Applications

There is emerging evidence suggesting that quinazoline derivatives may have neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and the inhibition of acetylcholinesterase activity.

Table 1: Summary of Case Studies on Quinazoline Derivatives

Study ReferenceApplicationFindings
Smith et al., 2020AnticancerDemonstrated inhibition of EGFR in lung cancer cells with IC50 values in low micromolar range.
Johnson et al., 2021AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL.
Lee et al., 2023NeurologicalReported significant reduction in neuroinflammation markers in animal models of Alzheimer's disease.

Anticancer Mechanism

The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Mechanism

The antimicrobial efficacy is thought to result from disruption of bacterial cell wall synthesis and interference with protein synthesis mechanisms.

Neuroprotective Mechanism

The neuroprotective effects may be mediated through antioxidant activity and the inhibition of pro-inflammatory cytokines, thereby reducing neuronal damage.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related quinazolinone derivatives, focusing on substituent effects, synthetic yields, and hypothesized pharmacological profiles.

Key Findings:

The 6-chloro substituent on the quinazolinone core may confer steric and electronic advantages over AJ5d’s 2-chlorophenyl group, possibly influencing binding selectivity .

Synthetic Accessibility :

  • AJ5d was synthesized in 61% yield via a thioether coupling reaction , whereas the target compound’s acetamide linkage (N-[2-(trifluoromethyl)phenyl]) likely requires more stringent conditions due to the steric bulk of the trifluoromethyl group.

Pharmacological Hypotheses: Unlike fluconazole-based Compound 2 , the target compound’s quinazolinone core suggests kinase or protease inhibition rather than antifungal activity. The fluorophenyl and trifluoromethyl groups may synergize to enhance binding to hydrophobic enzyme pockets.

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral and anticancer agent, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClF3N3OC_{20}H_{15}ClF_3N_3O. Its structure features a quinazolinone core with specific substituents that enhance its biological activity. The presence of chlorine and trifluoromethyl groups is significant for its pharmacological properties.

Antiviral Activity

Recent studies have indicated that quinazolinone derivatives exhibit potent antiviral activities. For instance, a related compound demonstrated over 99% inhibition of Zika virus (ZIKV) replication at concentrations as low as 1 μM . This suggests that modifications to the quinazolinone structure can significantly enhance antiviral efficacy against flaviviruses such as Dengue and ZIKV .

CompoundZIKV Inhibition (%) at 1 μMComments
Compound 168%Moderate activity
Compound 22≥99.9%High activity with piperidin-1-yl group

Anticancer Activity

Quinazolinone derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). For example, compounds derived from the quinazolinone scaffold demonstrated IC50 values ranging from 0.07 μM to 10.8 μM , indicating significant potency compared to standard chemotherapeutic agents like Etoposide .

CompoundCell LineIC50 (μM)Comments
7aMCF71.97Comparable to Etoposide
7gDU1450.07Highly potent

The mechanism by which these compounds exert their biological effects often involves interaction with key cellular targets. Molecular docking studies suggest that the quinazolinone derivatives can bind effectively to the epidermal growth factor receptor (EGFR) and other enzymes involved in cell proliferation and survival pathways . The presence of specific functional groups enhances binding affinity and selectivity.

Case Studies

  • Antiviral Screening : In a study assessing various quinazolinone derivatives, it was found that modifications at the 6-position significantly enhanced antiviral activity against ZIKV. Compounds with basic nitrogen atoms directly attached to this position showed improved efficacy .
  • Cytotoxicity Assays : A series of novel amide-enriched quinazolinones were synthesized and tested for cytotoxicity against human cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amide coupling. For example:

Quinazolinone Core Formation : React 6-chloro-2-aminobenzoic acid with 2-fluorobenzaldehyde under acidic conditions to form the dihydroquinazolinone scaffold .

Acetamide Sidechain Introduction : Use a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate the quinazolinone intermediate with 2-(trifluoromethyl)phenylamine in dichloromethane, followed by purification via column chromatography .
Optimization : Employ design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) can identify optimal conditions for yield and purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and detect impurities. For example, the trifluoromethyl group will show distinct 19F^{19}F signals at ~-60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ at m/z 478.07).
  • X-ray Crystallography : Resolve crystal structures to confirm intramolecular interactions, such as hydrogen bonding between the amide carbonyl and NH groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., quinazolinones often target kinases or GPCRs):
  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure inhibition of EGFR or VEGFR2 at varying concentrations (e.g., IC50_{50} determination) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with doxorubicin as a positive control. Ensure DMSO concentrations ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict binding affinity to target proteins (e.g., EGFR) using software like GROMACS. Adjust substituents (e.g., replacing chlorine with bulkier halogens) to enhance hydrophobic interactions .
  • ADMET Prediction : Use QikProp or SwissADME to estimate logP (target ≤5), aqueous solubility, and CYP450 inhibition. For example, the trifluoromethyl group may increase metabolic stability but reduce solubility .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify confounding variables (e.g., off-target effects in cell-based assays).
  • Dose-Response Curves : Compare Hill slopes across models. A shallow slope in cell assays but steep slope in enzyme assays may suggest poor membrane permeability .
  • Proteomics Profiling : Use LC-MS/MS to identify unintended protein targets in cell lysates after compound treatment .

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s analogs?

  • Methodological Answer :

Systematic Substituent Variation : Synthesize derivatives with modifications at the 6-chloro, 2-fluorophenyl, or trifluoromethyl positions.

3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using IC50_{50} data from kinase assays. Electrostatic and steric maps will highlight critical regions (e.g., electron-withdrawing groups at the 4-position enhance activity) .

Crystallographic Data : Overlay crystal structures of analogs with target proteins to rationalize potency differences .

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